![molecular formula C10H16N2S B12324806 N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine](/img/structure/B12324806.png)
N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-hydroxyethylamino)toluene sulfate is an organic compound with the chemical formula C10H16N2S. It is known for its applications in various chemical industries, particularly as a curing agent and cross-linking agent. This compound is also used as an intermediate in the production of dyes .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Bis(2-hydroxyethylamino)toluene sulfate involves multiple synthetic routes. One common method is the reaction of toluene diisocyanate with ethanolamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,6-Bis(2-hydroxyethylamino)toluene sulfate is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
2,6-Bis(2-hydroxyethylamino)toluene sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
科学的研究の応用
2,6-Bis(2-hydroxyethylamino)toluene sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry.
Biology: It serves as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is employed in the production of dyes and as a curing agent in the manufacture of resins.
作用機序
The mechanism by which 2,6-Bis(2-hydroxyethylamino)toluene sulfate exerts its effects involves its ability to form stable complexes with various substrates. This compound can interact with molecular targets through hydrogen bonding and electrostatic interactions, influencing the pathways involved in the reactions it participates in .
類似化合物との比較
Similar Compounds
- 2,4-Bis(2-hydroxyethylamino)toluene sulfate
- 2,6-Diaminotoluene sulfate
- 2,6-Bis(2-hydroxyethylamino)benzene sulfate
Uniqueness
2,6-Bis(2-hydroxyethylamino)toluene sulfate is unique due to its specific structural configuration, which allows it to act as an effective cross-linking agent and curing agent. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial applications .
特性
分子式 |
C10H16N2S |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine |
InChI |
InChI=1S/C10H16N2S/c1-12(2)7-9-10-8(3-5-11-9)4-6-13-10/h4,6,9,11H,3,5,7H2,1-2H3 |
InChIキー |
LOFFQWFBYYUVBR-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1C2=C(CCN1)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


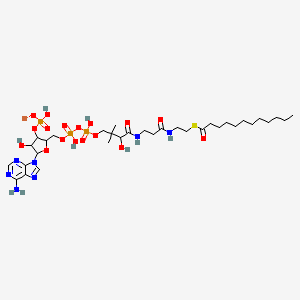
![5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione](/img/structure/B12324725.png)
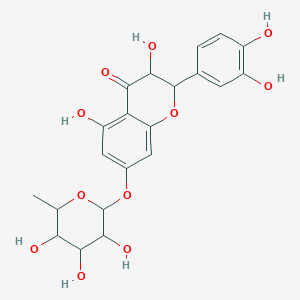
![Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B12324738.png)
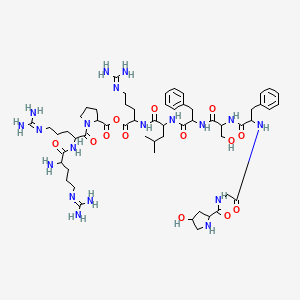
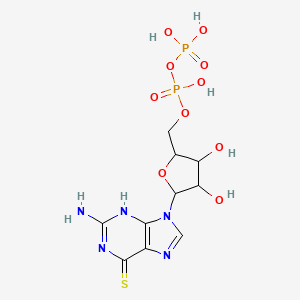
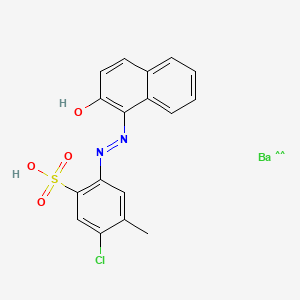
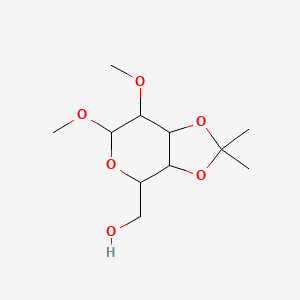
![4-[(3,4-Dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12324773.png)

![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12324778.png)
![3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B12324779.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12324787.png)
![[(3,4-Dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate](/img/structure/B12324813.png)
